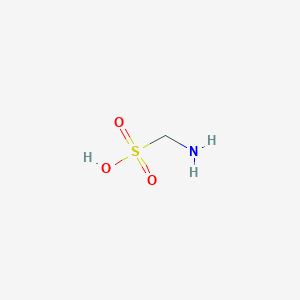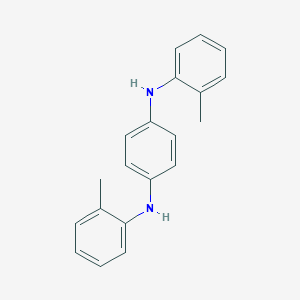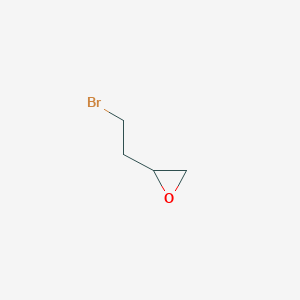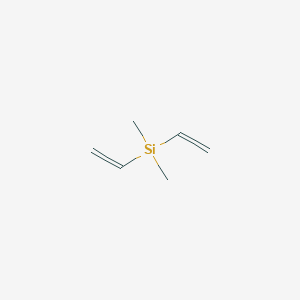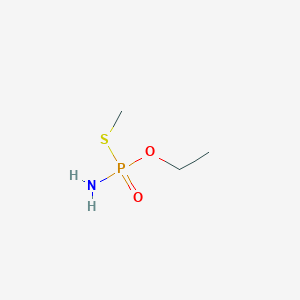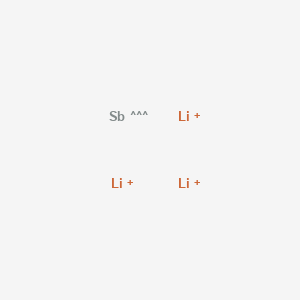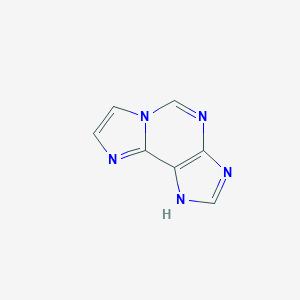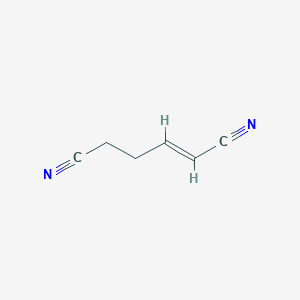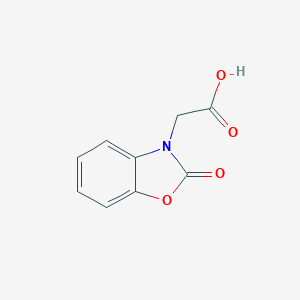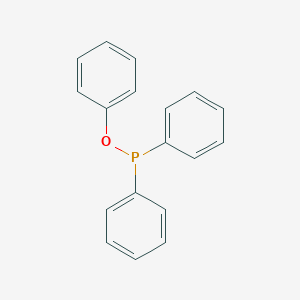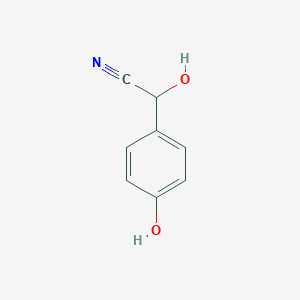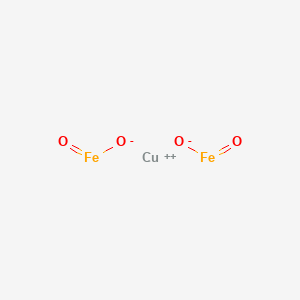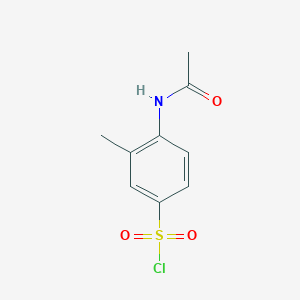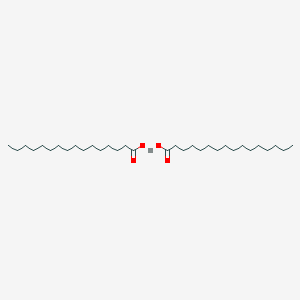
Nickel(2+) palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) palmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a combination of nickel and palmitic acid, which is a saturated fatty acid commonly found in animal and vegetable fats. Nickel(2+) palmitate has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of nickel(2+) palmitate is not fully understood. However, it is believed that the compound interacts with cell membranes, causing changes in their structure and function. This can lead to alterations in cellular processes, such as protein synthesis and cell division.
生化学的および生理学的効果
Nickel(2+) palmitate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, nickel(2+) palmitate has been shown to inhibit the growth of certain bacteria and fungi. However, the compound has also been shown to have toxic effects on certain cell types, such as liver cells.
実験室実験の利点と制限
Nickel(2+) palmitate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, the compound has a high melting point, which makes it stable at high temperatures. However, nickel(2+) palmitate is also highly reactive and can be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on nickel(2+) palmitate. One potential area of study is its use as a therapeutic agent in cancer treatment. In addition, the compound's antimicrobial properties could be further explored for use in the food industry. Further research is also needed to fully understand the compound's mechanism of action and its potential toxic effects on certain cell types.
合成法
Nickel(2+) palmitate can be synthesized through a simple reaction between nickel chloride and palmitic acid. The reaction takes place in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting compound is a yellowish-green powder that is soluble in organic solvents.
科学的研究の応用
Nickel(2+) palmitate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a corrosion inhibitor in the petroleum industry, and as a potential therapeutic agent in medicine. In addition, nickel(2+) palmitate has been studied for its antimicrobial properties, which make it a potential candidate for use in the food industry.
特性
CAS番号 |
13654-40-5 |
|---|---|
製品名 |
Nickel(2+) palmitate |
分子式 |
C32H62NiO4 |
分子量 |
569.5 g/mol |
IUPAC名 |
hexadecanoate;nickel(2+) |
InChI |
InChI=1S/2C16H32O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChIキー |
LXHKZDOLHOQBTR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
その他のCAS番号 |
13654-40-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



